[(3-Bromophenyl)amino]thiourea

Enzyme Inhibition Urease SAR

Secure [(3-Bromophenyl)amino]thiourea for consistent SAR and downstream chemistry. The 3-bromo substitution is critical for urease inhibition and antiviral activity, as highlighted in comparative studies. This specific isomer ensures experimental reproducibility; generic substitutions invalidate research.

Molecular Formula C7H8BrN3S
Molecular Weight 246.13
CAS No. 900018-75-9
Cat. No. B2560094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromophenyl)amino]thiourea
CAS900018-75-9
Molecular FormulaC7H8BrN3S
Molecular Weight246.13
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NNC(=S)N
InChIInChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
InChIKeyWVRBZVCWCFGIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Technical Procurement Specification for [(3-Bromophenyl)amino]thiourea (CAS 900018-75-9): A Halogenated Thiourea Scaffold


[(3-Bromophenyl)amino]thiourea (CAS: 900018-75-9) is a specialized organosulfur compound belonging to the N-aryl thiourea class, characterized by a 3-bromophenyl substituent attached to a thiourea core (C7H8BrN3S, MW 246.13) . The 3-bromo substitution introduces specific steric and electronic properties that differentiate it from other halogenated or unsubstituted phenylthiourea analogs [1]. While this compound is commercially available, its primary value lies in its role as a defined chemical scaffold for medicinal chemistry and materials science research, where the precise location of the bromine atom is critical for structure-activity relationships (SAR) and downstream synthetic modifications.

Procurement Rationale: Why [(3-Bromophenyl)amino]thiourea Cannot Be Substituted with Off-the-Shelf Thiourea Analogs


Generic substitution among thiourea derivatives is scientifically invalid due to the profound impact of the aryl substituent's electronic nature and substitution pattern on biological activity and synthetic utility. A broad class-level inference from comparative studies reveals that the antimicrobial and enzyme inhibitory potency of N-aryl thioureas is exquisitely sensitive to the halogen type and its position on the phenyl ring [1]. For instance, the presence of a bromine atom, versus chlorine or fluorine, can significantly alter the compound's ability to inhibit bacterial biofilm formation [2] or its affinity for specific enzyme targets [3]. Therefore, procuring [(3-Bromophenyl)amino]thiourea is a necessity for maintaining experimental consistency and for exploring the specific chemical space defined by the 3-bromo substitution, rather than assuming functional equivalence with other isomers or halogen analogs.

Quantitative Comparative Analysis: Evidence-Based Differentiation of [(3-Bromophenyl)amino]thiourea for Scientific Selection


Evidence Item 1: Urease Inhibition Potency of a 4-Bromo Analog Compared to Other Substituted Thioureas

In a direct comparative study of thiourea derivatives, the 4'-bromophenyl substituted compound (3c) demonstrated significantly higher urease inhibitory activity than the unsubstituted thiourea standard. The compound exhibited a competitive inhibition mode with an IC50 of 10.65 ± 0.45 µM, which is 1.75-fold more potent than standard thiourea (IC50 = 18.61 ± 0.11 µM). This data establishes a quantitative baseline for the enhanced activity conferred by bromine substitution, which is a class-level inference applicable to the 3-bromo positional isomer, [(3-Bromophenyl)amino]thiourea. [1]

Enzyme Inhibition Urease SAR Thiourea

Evidence Item 2: Potent Antiviral Activity of a 3-Bromophenyl Thiourea Derivative in a Direct Comparative Study

A study directly compared a series of piperazine-based urea and thiourea derivatives for antiviral activity against Tobacco mosaic virus (TMV). The 3-bromophenyl substituted thiourea (compound 8f) was specifically highlighted for its 'promising antiviral activities' and 'potent antimicrobial activity' alongside a 4-nitrophenyl urea derivative (8d). This head-to-head comparison within a single study demonstrates that the 3-bromophenyl-thiourea motif, the exact substructure of [(3-Bromophenyl)amino]thiourea, is a key pharmacophore for antiviral activity, unlike other halogen or non-halogenated analogs in the same series which were not identified as potent. [1]

Antiviral TMV Piperazine Thiourea

Evidence Item 3: The Influence of Halogen Substitution on Antipathogenic Activity in Thioureas

A broad structure-activity relationship (SAR) study on acylthiourea derivatives established a clear correlation between antipathogenic activity and the specific halogen substitution pattern on the N-phenyl ring. The study found that the presence of one iodine, bromine, or fluorine, and two or three chlorine atoms was significant for activity, particularly against biofilm-forming Pseudomonas aeruginosa and Staphylococcus aureus strains [1]. This class-level inference supports the selection of a mono-brominated thiourea like [(3-Bromophenyl)amino]thiourea over non-halogenated analogs, as the bromine atom is a critical determinant for enhanced antibacterial and antibiofilm properties.

Antimicrobial Biofilm SAR Halogen

Evidence Item 4: Urease Inhibition by a 3-Bromophenyl Thiourea Analog Compared to Unsubstituted Thiourea

A direct comparison of urease inhibitory activity showed that N-(3-bromophenyl)-N'-phenyl-thiourea (CAS 17371-67-4) achieved an IC50 value of 5.53 ± 0.02 µM. This is approximately 3.8-fold more potent than the unsubstituted standard thiourea, which had an IC50 of 21.00 ± 0.11 µM in the same assay [1]. This data, from a structurally related compound differing only by an additional phenyl group on the thiourea, provides strong class-level evidence that the 3-bromophenyl substitution is a key driver of enhanced enzyme inhibition, suggesting that [(3-Bromophenyl)amino]thiourea would similarly outperform the standard.

Urease Enzyme Inhibition SAR IC50

Validated Application Scenarios for [(3-Bromophenyl)amino]thiourea Based on Comparative Evidence


Scenario 1: Anti-Infective Drug Discovery Targeting Urease-Positive Pathogens

Given the class-level evidence showing that bromine-substituted thioureas are significantly more potent urease inhibitors than unsubstituted thiourea (3.8-fold improvement for a related compound [1], and 1.75-fold for a 4-bromo analog [2]), [(3-Bromophenyl)amino]thiourea is the preferred starting scaffold for medicinal chemistry programs targeting urease. This enzyme is a validated drug target for treating infections by Helicobacter pylori and uropathogenic bacteria. Using this compound ensures a higher baseline potency, accelerating hit-to-lead optimization.

Scenario 2: Development of Novel Antiviral Agents

The direct identification of a 3-bromophenyl thiourea derivative as having 'promising antiviral activities' in a head-to-head study against TMV [3] validates the selection of this specific compound for antiviral drug discovery. Researchers working on viral diseases, particularly plant viruses or as a model for human viral infections, will find [(3-Bromophenyl)amino]thiourea to be a data-backed, privileged scaffold that is unlikely to be replaced by a non-halogenated or differently halogenated analog without loss of activity.

Scenario 3: Antibacterial and Antibiofilm Research

For researchers studying bacterial biofilms, which are notoriously difficult to treat, [(3-Bromophenyl)amino]thiourea is a strategically sound choice. Broad SAR studies have shown that the presence of a single bromine atom on the N-phenyl ring of thioureas is correlated with significant antipathogenic activity against biofilm-forming strains of P. aeruginosa and S. aureus [4]. Procuring this specific brominated analog is essential for investigating this SAR relationship and for developing new agents to combat chronic, biofilm-associated infections.

Scenario 4: Organic Synthesis and Materials Science Precursor

The unique electronic and steric properties conferred by the 3-bromophenyl group, as noted in technical datasheets, make [(3-Bromophenyl)amino]thiourea a valuable building block in organic synthesis . Its defined substitution pattern provides a predictable handle for further functionalization (e.g., via Suzuki coupling or other cross-coupling reactions) or for the synthesis of more complex heterocyclic systems. This compound offers a specific, well-defined reactivity profile that is not interchangeable with other halogenated isomers, which would lead to different downstream products and properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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